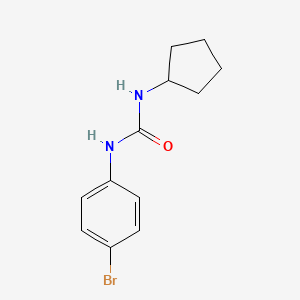

1-(4-Bromophenyl)-3-cyclopentylurea

描述

属性

IUPAC Name |

1-(4-bromophenyl)-3-cyclopentylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUYCTRLWOEJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure:

-

Step 1: Acyl Azide Formation

-

Step 2: Thermal Rearrangement

-

Heat the acyl azide to 120°C in a continuous flow reactor (residence time: 20–50 min) to generate the isocyanate3.

-

-

Step 3: Amine Coupling

-

Add cyclopentylamine (1.5 equiv) to the isocyanate stream, followed by scavenging with Amberlyst A-15/A-21 resin3.

-

Yield : 70–75%3.

Key Advantages:

-

Avoids handling toxic phosgene.

-

Suitable for continuous manufacturing.

Metal-Free Synthesis Using CO₂ and Amines

A novel approach utilizes CO₂ as a carbonyl source in the presence of iodobenzene diacetate [PhI(OAc)₂] to form unsymmetrical ureas5.

Procedure:

-

Reagents :

-

4-Bromophenylamine (1.0 equiv)

-

Cyclopentylamine (1.0 equiv)

-

PhI(OAc)₂ (1.5 equiv)

-

CO₂ gas (1 atm)

-

-

Conditions :

-

React in DMF at 60°C for 12 hours.

-

-

Workup :

-

Filter and concentrate under vacuum.

-

Purify via silica gel chromatography.

-

Yield : 65–70%5.

Key Advantages:

-

Environmentally benign (uses CO₂).

-

No metal catalysts required.

Nucleophilic Substitution Followed by Urea Formation

A multi-step approach involves synthesizing a bromophenyl intermediate, followed by urea coupling.

Procedure:

-

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

-

Step 2: Hydrolysis to Carboxylic Acid

-

Hydrolyze the nitrile to 1-(4-bromophenyl)cyclopentanecarboxylic acid using KOH/EtOH under reflux.

-

-

Step 3: Curtius Rearrangement and Amine Coupling

-

Convert the acid to isocyanate via Curtius rearrangement (as in Method 2) and react with cyclopentylamine.

-

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Isocyanate-Amine Coupling | 80–85 | 4–6 h | High | Moderate |

| Curtius Rearrangement | 70–75 | 2–3 h | Medium | Low |

| Metal-Free CO₂ Route | 65–70 | 12 h | Low | Low |

| Multi-Step Synthesis | 60–65 | 24 h | High | High |

化学反应分析

1-(4-Bromophenyl)-3-cyclopentylurea undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-(4-Bromophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The bromophenyl group may interact with various enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Anti-inflammatory 1,3,4-Oxadiazole Derivatives (IIIa and IIIb)

Compounds IIIa and IIIb, reported in Journal of Applied Pharmaceutical Science (2020), share the 4-bromophenyl group but incorporate a 1,3,4-oxadiazole ring instead of urea. Key findings include:

- Anti-inflammatory activity : At 100 mg/kg oral doses, IIIa and IIIb suppressed carrageenan-induced paw edema by 59.5% and 61.9% , respectively, outperforming the reference drug indomethacin in efficacy .

- Toxicity : Severity Index (SI) values for IIIa (0.75) and IIIb (0.83) were lower than indomethacin (SI = 2.67), indicating reduced toxicity .

1-(4-Bromophenyl)-3-phenylpropan-1-one

This ketone derivative (CAS 1669-51-8) shares the 4-bromophenyl group but lacks heterocyclic or urea functional groups. Safety data highlight:

- Handling precautions : Inhalation risks necessitate protective measures, suggesting similar volatility concerns for bromophenyl-containing compounds .

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine

This cyclopentylamine derivative (CAS 1368781-51-4) features a cyclopentyl group but substitutes urea with an amine. Key differences:

- Chemical reactivity : The amine group is more basic than urea, altering solubility and interaction profiles .

- Structural analogs : The cyclopentyl group’s steric bulk may influence pharmacokinetics differently in urea vs. amine contexts.

Structural Analogs from CAS Data

Compounds with high structural similarity (e.g., CAS 18648-66-3, similarity score 1.00) suggest shared pharmacophores, though detailed pharmacological data are unavailable .

Comparative Data Table

Key Research Findings and Implications

- Functional group impact : Urea’s hydrogen-bonding capacity may enhance target binding compared to oxadiazole or ketone derivatives but could alter metabolic stability .

- Toxicity trends : Low SI values in oxadiazole derivatives suggest a favorable safety profile for bromophenyl-containing compounds, though urea-specific toxicity data are needed .

- Structural optimization : Cyclopentyl groups may improve lipophilicity, but their combination with urea vs. amine groups requires further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。